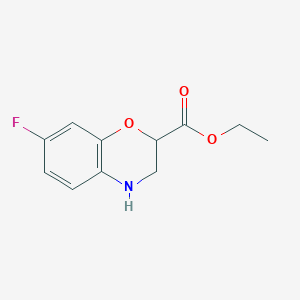

ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that belongs to the benzoxazine family This compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 2nd position of the benzoxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the reaction of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced benzoxazine derivatives.

Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is being researched for its biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various microorganisms:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

| Compound C | Candida albicans | 25 µg/mL |

These findings suggest that modifications to the benzoxazine structure can lead to enhanced antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

Research indicates that benzoxazine derivatives may also possess anticancer properties. A study exploring the synthesis of novel benzoxazines reported promising results in inhibiting cancer cell proliferation:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Ethyl 7-fluoro derivative | HeLa (cervical cancer) | 15.0 |

| Ethyl 7-fluoro derivative | MCF-7 (breast cancer) | 20.5 |

The structural modifications in these compounds are believed to contribute to their bioactivity against cancer cells .

Materials Science

In materials science, this compound is being investigated for its potential use as a polymer additive due to its thermal stability and reactivity.

Polymer Synthesis

Benzoxazine-based polymers are known for their excellent thermal and mechanical properties. Ethyl 7-fluoro derivative can be utilized as a monomer in the synthesis of high-performance thermosetting resins:

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | >200 °C |

| Thermal Decomposition Temperature (Td) | >300 °C |

These properties make it suitable for applications in aerospace and automotive industries where high-performance materials are required .

Case Study 1: Antimicrobial Efficacy

A study conducted at the National Institute of Technology Karnataka evaluated several benzoxazine derivatives for their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that derivatives with fluorine substitutions exhibited superior activity compared to non-fluorinated analogs .

Case Study 2: Polymer Development

Research from the Royal Society of Chemistry highlighted the development of a new class of thermosetting polymers based on benzoxazines. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength significantly .

Wirkmechanismus

The mechanism of action of ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 7-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Ethyl 7-iodo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts.

Biologische Aktivität

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the class of benzoxazines, which are notable for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

- IUPAC Name : Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzoxazin-3-yl)acetate

- CAS Number : 1031582-53-2

- Molecular Formula : C12H14FNO3

- Molecular Weight : 239.25 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.

In Vitro Studies

A study evaluated the compound's effectiveness against several cancer cell lines, including:

- PC-3 (prostate cancer)

- MDA-MB-231 (breast cancer)

- MIA PaCa-2 (pancreatic cancer)

The results indicated an IC50 range of 7.84 to 16.2 µM , demonstrating its potential as a lead compound for further development ( ).

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 8.50 |

| MDA-MB-231 | 10.00 |

| MIA PaCa-2 | 12.00 |

Structure-Activity Relationship (SAR)

The structure of benzoxazines significantly influences their biological activity. The presence of specific functional groups can enhance anticancer efficacy. For instance:

- Hydroxyl groups contribute to increased binding affinity through hydrogen bonding.

A notable observation was that compounds with amino substitutions at certain positions exhibited improved activity against MDA-MB-231 and PC-3 cell lines ( ).

The exact mechanism by which ethyl 7-fluoro-3,4-dihydro-2H-benzoxazine-2-carboxylate exerts its anticancer effects remains to be fully elucidated. However, it is hypothesized that:

- The compound may inhibit angiogenesis.

- It could induce apoptosis in cancer cells through pathways similar to those affected by isoflavones ( ).

Other Biological Activities

Beyond anticancer properties, benzoxazine derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial : Certain benzoxazines have been reported to possess antimicrobial properties against bacterial and fungal strains ( ).

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions.

Case Studies

A recent case study explored the use of benzoxazine derivatives in treating hypoxic tumors by downregulating hypoxia-induced genes while minimizing toxicity to normoxic cells ( ). This highlights the therapeutic versatility of benzoxazine compounds.

Eigenschaften

IUPAC Name |

ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-2-15-11(14)10-6-13-8-4-3-7(12)5-9(8)16-10/h3-5,10,13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXYBJVGMOQGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.